(S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-4-(tert-butoxy)-4-oxobutanoic acid
CAS No.: 232278-49-8
Cat. No.: VC2765518
Molecular Formula: C22H32N2O7
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 232278-49-8 |
|---|---|
| Molecular Formula | C22H32N2O7 |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C22H32N2O7/c1-14(2)11-16(24-21(29)30-13-15-9-7-6-8-10-15)19(26)23-17(20(27)28)12-18(25)31-22(3,4)5/h6-10,14,16-17H,11-13H2,1-5H3,(H,23,26)(H,24,29)(H,27,28)/t16-,17-/m0/s1 |
| Standard InChI Key | ZWGBFLJEPBJLOD-IRXDYDNUSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
| SMILES | CC(C)CC(C(=O)NC(CC(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(C)CC(C(=O)NC(CC(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Structure and Properties
Synthesis and Preparation Methods
The synthesis of (S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-4-(tert-butoxy)-4-oxobutanoic acid typically involves peptide coupling reactions with appropriate protecting groups. The general synthetic approach follows established solid-phase or solution-phase peptide synthesis methodologies.
General Synthetic Route
The synthesis typically involves the following key steps:
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Protection of L-leucine's amino group with benzyloxycarbonyl (Cbz) group
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Activation of the protected leucine's carboxyl group
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Coupling with L-aspartic acid β-tert-butyl ester
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Purification of the final product
Specific Reaction Conditions
The peptide bond formation generally requires carbodiimide coupling reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), which react with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate then undergoes nucleophilic attack from the deprotected primary amino group to form the peptide bond .
To reduce the risk of racemization, reagents such as 1-hydroxybenzotriazole (HOBt) are often added. These form less reactive intermediates that minimize stereochemical changes at the chiral centers. Alternative coupling agents like benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) may also be used, requiring activating bases to mediate amino acid coupling .
Enzymatic Approaches for Deprotection
Research has demonstrated that penicillin acylases from both Alcaligenes faecalis and Escherichia coli are capable of removing N-benzyloxycarbonyl protecting groups from amino acid derivatives under mild conditions without toxic reagents. This enzymatic approach offers a potential advantage for subsequent deprotection steps when this compound is used in further synthesis .
When the N-benzyloxycarbonyl protection is removed enzymatically, the reaction yields an amino acid with a free amino group, benzyl alcohol, and carbon dioxide, which differs from the products formed during removal of N-phenylacetyl protection, where phenylacetic acid is produced instead .
Analytical Characterization Techniques
Mass Spectrometry
N-Benzyloxycarbonyl dipeptide alkyl esters, such as the target compound, exhibit distinctive fragmentation patterns in mass spectrometry. They typically give abundant molecular ions and lose a benzyloxy-radical, in addition to showing well-recognized cleavages of peptide bonds and side chains .
Cleavage of the peptide bond results in important fragments of type PhCH₂·O·CO·NH:CHR, which subsequently lose carbon dioxide with concomitant migration of the benzyl group . These characteristic fragmentation patterns can be used to confirm the structure and purity of the synthesized compound.
HPLC Analysis
High-performance liquid chromatography (HPLC) with pre-column modification of amino groups with o-phthalaldehyde is commonly used to analyze such compounds. In a typical procedure, samples are taken from the reaction mixture, mixed with phenylmethylsulfonyl fluoride (PMSF) solution to stop any ongoing reactions, and then analyzed by HPLC .
Structural Features and Reactivity
Key Functional Groups
The compound contains several functional groups that influence its reactivity and applications:
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The benzyloxycarbonyl (Cbz) group: Protects the α-amino group of leucine
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The tert-butyl ester: Protects the β-carboxyl group of aspartic acid
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The free α-carboxyl group of aspartic acid: Available for further peptide coupling
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The leucine side chain: Provides hydrophobicity and specific steric properties
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The peptide bond: Connects the two amino acid residues
Stereochemistry
The compound features two chiral centers with the S configuration at both the leucine and aspartic acid α-carbon atoms. This specific stereochemistry is crucial for biological recognition and activity, as it mimics the natural L-configuration of amino acids found in proteins.
Applications in Peptide Chemistry and Drug Development
Building Block in Peptide Synthesis
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-4-(tert-butoxy)-4-oxobutanoic acid serves as a valuable building block in the synthesis of more complex peptides. The free carboxyl group allows for further extension of the peptide chain, while the protecting groups prevent unwanted side reactions during subsequent coupling steps.
The protected dipeptide can be incorporated into solid-phase peptide synthesis (SPPS) protocols, which involve the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . This approach enables the construction of longer peptides with defined sequences and stereochemistry.
Pharmaceutical Research
In pharmaceutical research, protected peptide derivatives like this compound are essential intermediates in the development of peptide-based drugs. The leucine-aspartic acid sequence may contribute to specific biological activities or binding properties, making the compound valuable for structure-activity relationship studies.
Comparison with Similar Protected Peptides
Several structurally related compounds share features with (S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-4-(tert-butoxy)-4-oxobutanoic acid:
Reaction Chemistry
Peptide Bond Formation
The compound can participate in further peptide bond formation reactions through its free carboxyl group. These reactions typically require activation of the carboxyl group using coupling agents such as DCC, EDC, or HBTU, followed by nucleophilic attack by an amine.
Deprotection Reactions
The compound contains two protecting groups that can be selectively removed under different conditions:
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Benzyloxycarbonyl (Cbz) group: Can be removed by catalytic hydrogenation (H₂/Pd), enzymatic deprotection with penicillin acylases, or treatment with strong acids such as HBr/acetic acid .
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tert-Butyl ester: Typically removed using trifluoroacetic acid (TFA) or other acidic conditions.
The selective removal of these protecting groups allows for controlled peptide synthesis and modification.
Future Research Directions
Optimization of Synthetic Methods
Future research may focus on developing more efficient and environmentally friendly methods for synthesizing the compound. This could include exploring green chemistry approaches, enzymatic synthesis, and flow chemistry techniques to improve yield and reduce waste.
Application in Novel Peptide Therapeutics
The compound may serve as a precursor for the development of novel peptide-based therapeutics targeting specific diseases. Structure-activity relationship studies using this and related compounds could lead to the discovery of peptides with enhanced pharmacological properties.
Investigation of Biological Activities
While primarily used as a synthetic intermediate, the compound itself or its derivatives may possess interesting biological activities worth investigating. These could include enzyme inhibition, receptor modulation, or other pharmacological effects based on the leucine-aspartic acid sequence.
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